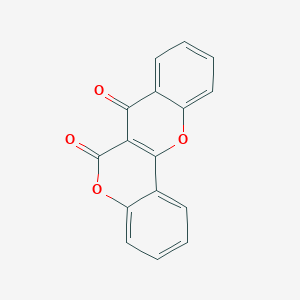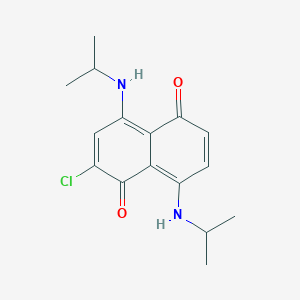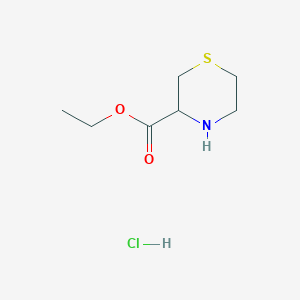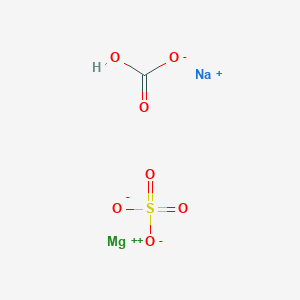
Andrew's liver salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. It was first formulated by Leonard Henry Andrew in the late 19th century and has since become a household name in many countries. The salt is a combination of magnesium sulfate, sodium bicarbonate, and citric acid, which work together to relieve indigestion, constipation, and other gastrointestinal problems.
作用機序
The mechanism of action of Andrew's liver salt is based on its ability to neutralize stomach acid and increase the pH of the stomach. The sodium bicarbonate component of the salt reacts with the hydrochloric acid in the stomach to form carbon dioxide and water, which reduces the acidity of the stomach. The magnesium sulfate component of the salt acts as a laxative by drawing water into the colon, which softens the stool and promotes bowel movement.
生化学的および生理学的効果
Andrew's liver salt has several biochemical and physiological effects on the body. It can reduce the acidity of the stomach, relieve indigestion, and promote bowel movement. The salt also has a mild diuretic effect due to the magnesium sulfate component, which can help to reduce fluid retention. Additionally, the salt has been shown to increase bile secretion, which can aid in the digestion of fats.
実験室実験の利点と制限
Andrew's liver salt has several advantages for lab experiments. It is a readily available and inexpensive compound that can be used as a model for studying the dissolution and absorption of drugs in the gastrointestinal tract. The salt is also easy to prepare and has a long shelf life. However, the salt has some limitations for lab experiments. Its effects on the body are not as potent as other drugs, and its use may not accurately reflect the effects of more potent compounds.
将来の方向性
There are several future directions for research on Andrew's liver salt. One area of research could be to study the effects of the salt on gut microbiota. Another area of research could be to investigate the potential use of the salt as a drug delivery system for targeted drug delivery to the gastrointestinal tract. Additionally, more studies could be conducted to better understand the mechanism of action and biochemical effects of the salt.
Conclusion:
Andrew's liver salt is a popular antacid and laxative that has been used for over a century. Its combination of magnesium sulfate, sodium bicarbonate, and citric acid work together to relieve indigestion, constipation, and other gastrointestinal problems. The salt has been extensively studied for its effects on gastric pH, intestinal motility, and bile secretion. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt. There are several future directions for research on Andrew's liver salt, including studying its effects on gut microbiota and investigating its potential use as a drug delivery system.
合成法
Andrew's liver salt is synthesized by combining magnesium sulfate, sodium bicarbonate, and citric acid in a specific ratio. The synthesis process involves mixing the three components in a dry state and then adding water to create a solution. The solution is then dried and granulated to form the final product. The synthesis method has been refined over the years to ensure consistent quality and purity of the salt.
科学的研究の応用
Andrew's liver salt has been used extensively in scientific research for its antacid and laxative properties. It has been studied for its effects on gastric pH, intestinal motility, and bile secretion. The salt has also been used as a model compound for studying the dissolution and absorption of drugs in the gastrointestinal tract. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt.
特性
CAS番号 |
138230-27-0 |
|---|---|
製品名 |
Andrew's liver salt |
分子式 |
CHMgNaO7S |
分子量 |
204.38 g/mol |
IUPAC名 |
magnesium;sodium;hydrogen carbonate;sulfate |
InChI |
InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |
InChIキー |
ZDXSOOBRDLVPON-UHFFFAOYSA-K |
異性体SMILES |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
SMILES |
C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
正規SMILES |
[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |
同義語 |
Andrew's Liver Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



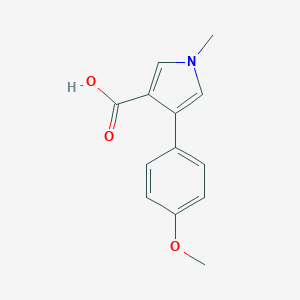
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

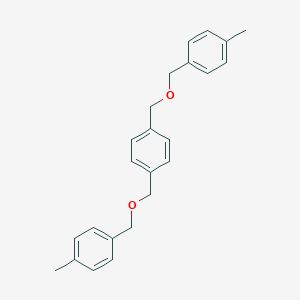

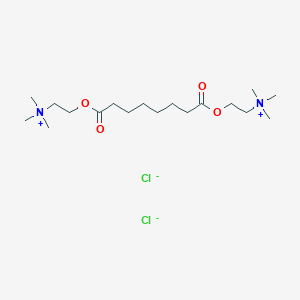
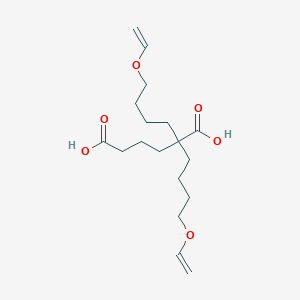

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)


